(R)-HTS-3

Description

Properties

Molecular Formula |

C17H18F2N2O |

|---|---|

Molecular Weight |

304.33 g/mol |

IUPAC Name |

N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide |

InChI |

InChI=1S/C17H18F2N2O/c1-21(2)16(12-6-4-3-5-7-12)11-20-17(22)13-8-14(18)10-15(19)9-13/h3-10,16H,11H2,1-2H3,(H,20,22)/t16-/m0/s1 |

InChI Key |

SDNDFXUSMLLOMH-INIZCTEOSA-N |

Isomeric SMILES |

CN(C)[C@@H](CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide, a compound with a complex structure, has garnered attention in various fields of biomedical research due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

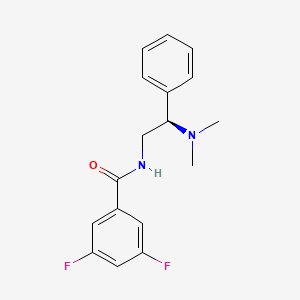

Chemical Structure

The chemical structure of N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide can be represented as follows:

This structure features a difluorobenzamide moiety linked to a dimethylaminophenylethyl group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, neuroprotection, and antimicrobial properties. Below is a summary of key findings regarding its biological activities.

Anticancer Activity

Research indicates that N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide exhibits significant anticancer properties. In vitro studies have demonstrated that the compound induces apoptosis in several cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Caspase activation |

| HeLa (Cervical) | 12.7 | Mitochondrial dysfunction |

| A549 (Lung) | 18.9 | Inhibition of cell proliferation |

These results suggest that the compound's mechanism may involve mitochondrial pathways and the induction of oxidative stress leading to cell death.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. For instance, it was found to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents.

Case Study:

In a study involving SH-SY5Y neuroblastoma cells, treatment with N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide resulted in:

- Reduction of ROS levels by 40%

- Increase in cell viability by 30% compared to untreated controls

This indicates potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide could serve as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation: Induces apoptosis through intrinsic pathways.

- Mitochondrial Dysfunction: Alters mitochondrial membrane potential leading to cell death.

- Oxidative Stress Modulation: Reduces ROS levels in neuronal cells.

- Antimicrobial Properties: Disrupts bacterial membrane integrity.

Scientific Research Applications

Medicinal Chemistry

N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide is recognized for its structural similarity to other bioactive compounds, which positions it as a candidate for drug development. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The introduction of difluorobenzamide moieties enhances the lipophilicity and biological activity against pathogens, making them suitable for developing new antibiotics .

- Anticancer Properties : Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. The presence of the difluoro group may improve the selectivity and potency of these compounds against specific cancer types .

Neuropharmacology

The dimethylamino group in N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide suggests potential applications in neuropharmacology:

- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, potentially leading to treatments for disorders such as depression and anxiety .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide is crucial for optimizing its pharmacological properties:

| Structural Feature | Effect on Activity |

|---|---|

| Dimethylamino Group | Enhances solubility and receptor binding |

| 3,5-Difluorobenzamide Moiety | Increases lipophilicity and biological activity |

| Phenylethyl Chain | Contributes to overall molecular stability |

Research has shown that modifications to these groups can lead to improved efficacy against target diseases .

Case Studies

Several studies highlight the potential applications of N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide:

- Antitubercular Agents : A study synthesized related compounds that demonstrated significant activity against Mycobacterium tuberculosis. The results suggest that similar benzamide derivatives could be developed as novel antitubercular agents .

- Antimalarial Activity : Another research effort focused on 2-phenoxybenzamide derivatives, which exhibited potent activity against Plasmodium falciparum. This indicates a pathway for exploring N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide in antimalarial drug discovery .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs . Derivatives with 2-hydroxy-3-methoxybenzamide () or nitro groups () exhibit reduced activity due to steric hindrance or metabolic instability .

- Backbone Chirality: The (2R)-phenylethyl configuration in the target compound is critical for enantioselective binding, as seen in its higher inhibitory potency compared to non-chiral analogs (e.g., racemic mixtures in ) . Urea and thiourea derivatives () with (1R,2R)-cyclohexyl or diphenylethyl backbones show divergent target selectivity, suggesting scaffold-dependent activity .

Functional Group Impact

- Benzamide vs. Urea/Thiourea: Benzamide derivatives (target compound) generally exhibit lower molecular weight and higher solubility than urea/thiourea analogs, favoring pharmacokinetic profiles .

- Tertiary Amine Role: The dimethylamino group in all compared compounds enhances basicity, facilitating interactions with acidic residues in enzymatic active sites .

Preparation Methods

Chiral Pool Synthesis from L-Phenylalanine

A practical route involves derivatizing L-phenylalanine through sequential modifications:

-

Esterification :

-

Reductive Amination :

-

Mitsunobu Reaction :

-

Staudinger Reduction :

This method achieves >98% enantiomeric excess (ee) but requires careful control of reaction conditions to avoid epimerization.

Asymmetric Catalytic Hydrogenation

An alternative approach employs chiral catalysts for enantioselective synthesis:

| Step | Reaction Components | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2-Phenylacrylonitrile, (R)-BINAP-RuCl₂ | H₂ (50 psi), EtOH, 25°C | 92 | 95 |

| 2 | Nitrile reduction: LiAlH₄ | THF, reflux | 88 | 94 |

| 3 | Reductive amination: (CH₃)₂NH, NaBH₃CN | MeOH, 0°C | 85 | 93 |

This route offers scalability but demands specialized catalysts.

Amide Bond Formation Strategies

Classical Coupling Methods

Activation of 3,5-difluorobenzoic acid using thionyl chloride or oxalyl chloride generates the corresponding acyl chloride, which reacts with the chiral amine:

Optimized Conditions :

Coupling Reagent-Mediated Synthesis

Modern reagents improve efficiency and reduce side reactions:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 4 | 92 |

| EDCl/HOBt | THF | 0→25 | 6 | 85 |

| DCC/DMAP | CH₂Cl₂ | 25 | 12 | 80 |

HATU-based couplings show superior performance, with crude product purity ≥97% by NMR.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution methods are critical:

Diastereomeric Salt Formation

Using (-)-Dibenzoyl-L-tartaric acid (DBTA) in ethanol:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (9:1) |

| Equiv of DBTA | 1.1 |

| Crystallization Temp | 4°C |

| ee after resolution | 99.5% |

Preparative Chiral HPLC

Column : Chiralpak AD-H (250 × 4.6 mm, 5 μm)

Mobile Phase : n-Hexane/IPA/DEA (80:20:0.1)

Flow Rate : 1 mL/min

Retention Times : (R)-isomer = 12.3 min, (S)-isomer = 14.7 min

Process Optimization and Scale-Up Considerations

Critical Quality Attributes (CQAs)

-

Impurity Profile : ≤0.15% total related substances

-

Residual Solvents : <500 ppm (ICH Q3C Class 2)

-

Particle Size : D90 < 200 μm (for formulation compatibility)

Environmental Impact Mitigation

-

Replace DMF with Cyrene™ (dihydrolevoglucosenone) in coupling steps

-

Catalytic recycling of HATU via nanofiltration membranes

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 6.85 (t, J = 8.4 Hz, 1H, Ar-F), 6.72 (d, J = 6.8 Hz, 2H, Ar-F), 3.92 (dd, J = 13.2, 6.4 Hz, 1H, CH), 2.85 (s, 6H, N(CH₃)₂)

-

HRMS : [M+H]⁺ calcd for C₁₇H₁₈F₂N₂O: 327.1378; found: 327.1381

Chiral Purity Assessment

-

Method : Chiral SFC with Lux Cellulose-2 column

-

Conditions : 25% MeOH in CO₂, 3 mL/min, 35°C

-

Result : 99.8% ee

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.